Compound Description: This compound features a piperidin-1-yl)methanone moiety, similar to the target compound. It is structurally characterized as a monoclinic crystal. []
Relevance: The presence of the piperidin-1-yl)methanone moiety in both (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests they belong to a similar chemical class and may share some physicochemical properties. []
Compound Description: This compound features a (pyrrolidin-1-yl)methanone moiety. It exists as a monoclinic crystal structure. []
Relevance: Both (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone share the (pyrrolidin-1-yl)methanone structural element, suggesting they may be grouped in a similar chemical class. []
Compound Description: This molecule serves as a boric acid ester intermediate with a benzene ring. It was synthesized via a three-step substitution reaction. []
Relevance: While lacking the piperidine or pyrrolidine ring, this compound's role as a synthetic intermediate highlights the importance of such cyclic structures in the development of biologically active molecules like (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone. []
Compound Description: This compound, another boric acid ester intermediate, contains both a pyrrolidine ring and a methanone group attached to a substituted phenyl ring. []
Relevance: The presence of the (pyrrolidin-1-yl)methanone group in both (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone and the target compound (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone underscores a key structural similarity. []
Compound Description: OST-4077 is a selective cathepsin K inhibitor that shows promise for treating osteoporosis. It features both pyrrolidine and piperidine rings in its structure. []
Relevance: The presence of both pyrrolidine and piperidine rings in both OST-4077 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone highlights a structural commonality that might be relevant to their biological activity or pharmaceutical properties. []
Compound Description: [18F]VAT is a radiotracer used to image the vesicular acetylcholine transporter (VAChT) in the brain. It includes a piperidin-4-yl)(4-fluorophenyl)methanone structure. [, ]
Relevance: Both [18F]VAT and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone share the piperidin-4-yl)methanone moiety, suggesting a potential for similar binding interactions or pharmacological activity related to this structural feature. [, ]
Compound Description: This molecule is a precursor used in the synthesis of a potential SPECT tracer targeting the 5-HT2A receptor. []
Relevance: The shared piperidin-4-yl}methanone structure between this compound and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential for similar binding properties, especially in the context of neurological targets. []
Compound Description: [123I]-3-I-CO is a potential SPECT tracer designed to bind to the 5-HT2A receptor, crucial in studying psychiatric conditions. []
Relevance: The shared piperidin-4-yl]methanone scaffold in [123I]-3-I-CO and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone implies potential for similar pharmacological profiles, particularly in their interactions with neurological targets. []
Compound Description: This compound acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. []
Relevance: The (4-Phenyl-piperidin-1-yl)-methanone moiety present in both this compound and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests that they might share similar binding interactions, especially with targets related to metabolic pathways. []
Compound Description: This series of compounds exhibits anticonvulsant activity by potentially acting as sodium channel blockers. []
Relevance: Despite structural differences, this compound's anticonvulsant activity and the presence of a pyrrolidin-1-yl)methanone moiety suggest a potential avenue for exploring the neurological effects of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone. []
Compound Description: This compound is an identified side product in the synthesis of benzothiazinones, which are investigated for their anti-tuberculosis activity. []
Relevance: The presence of the (piperidin-1-yl)methanone group in both this side product and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone points to a shared structural motif that may be relevant in designing molecules with potential therapeutic applications. []
Compound Description: This series of compounds shows moderate antibacterial activity and potential as antioxidants and antiproliferative agents. []
Relevance: While the core structure differs, the presence of the piperidin-4yl)-phenyl)-methanone moiety in these compounds, compared to the piperidin-4-yl)methanone in (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, hints at potential for shared chemical properties or biological activities. []
Compound Description: This compound, along with its pyrrolidine and diethylamino analogs, belongs to a class of hydroxamate-based molecules studied for their histone deacetylase (HDAC) inhibitory activity and potential as anticancer agents. []
Relevance: Although structurally distinct, the shared presence of a piperidine ring in 3'-(4-(2''-(Piperidin-1-yl)-ethoxy)-phenyl)-N-hydroxypropanamide and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a possible commonality in their pharmacological profiles or interactions with biological targets. []
Compound Description: This group of compounds displays antiproliferative activity, particularly against human leukemia cells. []
Relevance: The shared presence of the piperidin-1-yl} methanone group in these compounds and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential link in their biological activities, particularly related to cell growth and proliferation. []
Compound Description: ADX47273 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), potentially useful in treating schizophrenia. []
Relevance: The piperidin-1-yl}-methanone structure found in both ADX47273 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone highlights a structural similarity, indicating potential for overlapping pharmacological effects, especially related to the central nervous system. []
Compound Description: BMS-986169 acts as a negative allosteric modulator (NAM) of the glutamate N-methyl-d-aspartate 2B receptor (GluN2B) and is under investigation for treatment-resistant depression (TRD). []
Relevance: Although structurally different, the shared presence of a piperidine ring in BMS-986169 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests that they may share some pharmacological properties or exhibit similar interactions with biological targets. []
Compound Description: This compound and its analogs are prodrugs designed to release an active tryptase inhibitor. []
Relevance: The piperidin-1-yl]-methanone structure shared with (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone indicates a potential for similar binding properties or metabolic pathways. []
Compound Description: This compound is a mast cell tryptase inhibitor, showing potential for treating conditions involving mast cell activation. [, ]
Relevance: The presence of the piperidin-1-yl]-methanone structure in both this inhibitor and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential for analogous binding interactions or pharmacological effects. [, ]
Compound Description: This compound exhibits a chair conformation with its piperidine ring, and its crystal structure reveals an intermolecular C—H⋯O interaction. []
Relevance: The shared (piperidin‐1‐yl]methanone motif in (2‐Ethoxyphenyl)[4‐(6‐fluorobenzo[d]isoxazol‐3‐yl)piperidin‐1‐yl]methanone and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential for similar structural features and intermolecular interactions. []
Compound Description: This molecule is a potent mast cell tryptase inhibitor, highlighting the therapeutic potential of targeting tryptase. [, ]
Relevance: Sharing the piperidin-1-yl] -methanone structural element with (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a possible avenue for investigating the latter's potential as a tryptase inhibitor. [, ]
Compound Description: This compound, alongside its derivatives, acts as a tryptase inhibitor, demonstrating the therapeutic relevance of this target. []
Relevance: The common piperidin-1-yl]-methanone structural element shared with (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone points to a potential for similar pharmacological activities or target interactions. []
Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist that exhibits both hyperalgesic and analgesic effects, suggesting a complex pharmacological profile. []
Relevance: The shared presence of the piperidin-1-yl]methanone structure in F 13640 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, alongside their potential for interacting with neurological targets, highlights a possible overlap in their pharmacological activities or side effect profiles. []
Compound Description: This group of compounds shows potential as inhibitors of platelet activation and adhesion induced by collagen, suggesting a role in cardiovascular health. []
Relevance: The shared presence of both piperidine and pyrrolidine rings in these compounds and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential for similar pharmacological activities or interactions with biological targets. []
Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist, known for its hypophagic effects. []
Relevance: While structurally distinct from (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, the presence of the pyrrolidine ring in PSNCBAM-1 indicates a potential commonality in their binding interactions with specific targets, particularly within the endocannabinoid system. []
Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor, suggesting potential for treating conditions related to appetite, pain, and other CB1-mediated effects. [, ]
Relevance: The shared presence of the piperidine ring in SR141716 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, especially within the context of molecules interacting with the endocannabinoid system, highlights a possible overlap in their pharmacological activities or side effect profiles. [, ]
Compound Description: SAB378 acts as a peripherally restricted CB1/CB2 receptor agonist, influencing gastrointestinal motility without central effects. []
Relevance: Despite structural differences, the shared affinity for cannabinoid receptors between SAB378 and SR141716, which both contain piperidine rings similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, raises the possibility of the latter also interacting with the endocannabinoid system. []
Compound Description: These compounds, including those with piperidine and pyrrolidine substituents, exhibit varying degrees of antibacterial and antifungal activity. []
Relevance: The presence of similar cyclic amine substituents in these benzothiazole derivatives and the piperidine and pyrrolidine rings in (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests that these structural motifs may contribute to antimicrobial activity. []
Compound Description: This complex features uranyl ions coordinated by oxygen atoms, including those from the carbonyl groups of dipiperidin-1-yl-methanone molecules. [, ]
Relevance: The incorporation of the dipiperidin-1-yl-methanone ligand in this uranyl complex highlights the ability of such molecules, structurally similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, to act as ligands in coordination chemistry. [, ]
Compound Description: This complex molecule, containing both piperidine and pyrrolidine rings, forms salts and crystals with organic carboxylic acids. []
Relevance: The presence of both piperidine and pyrrolidine rings in this compound and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone indicates a potential for similar chemical behavior, particularly in forming salts and crystals, which is relevant for drug formulation. []
Compound Description: This series of compounds, including those with piperidine and pyrrolidine substituents, demonstrates antimalarial activity. [, ]
Relevance: Despite their structural differences, the presence of piperidine and pyrrolidine moieties in these antimalarial compounds and in (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests that these structural features might be relevant for exploring a broader range of biological activities. [, ]
Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine
Compound Description: This class of compounds shows potential as selective serotonin 5-HT1A receptor-biased agonists and exhibits robust antidepressant-like activity. []
Relevance: While structurally distinct, the shared focus on modulating serotonin receptors, combined with the presence of a piperidine ring in these derivatives, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, hints at a potential overlap in their pharmacological profiles, particularly regarding CNS effects. []
Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor investigated for treating type 2 diabetes. It contains both pyrrolidine and piperazine rings. [, ]
Relevance: While structurally different, the presence of a pyrrolidine ring in both PF-00734200 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential for shared metabolic pathways or pharmacological properties. [, ]
Compound Description: ISQ-1 is an IKur blocker, showing potential for treating atrial fibrillation. []
Relevance: While structurally distinct from (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, its role in cardiac electrophysiology research highlights the importance of investigating diverse chemical structures for potential therapeutic applications, especially those targeting ion channels. []
Compound Description: This group of compounds, including both amides and amines, contains a pyrrolidine ring substituted with a 1,2,4-triazole moiety. []
Relevance: Despite structural differences, the presence of a pyrrolidine ring in these derivatives, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, suggests a potential for shared chemical properties or biological activities related to this cyclic structure. []
Compound Description: Compound 6 is a potent, brain-penetrating dual orexin receptor antagonist (DORA) with in vivo efficacy similar to suvorexant in rats. []
Relevance: Despite their structural differences, the presence of a pyrrolidine ring in Compound 6, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, suggests that these structural features might be relevant for exploring a broader range of biological activities, particularly those related to neurological targets. []
Compound Description: Compound 42 is a dual orexin receptor antagonist (DORA) with improved in vivo efficacy compared to compound 6. []
Relevance: Despite their structural differences, the presence of a pyrrolidine ring in compound 42, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, suggests that these structural features might be relevant for exploring a broader range of biological activities, particularly those related to neurological targets. []
Compound Description: This class of compounds acts as 5-HT4 receptor ligands, suggesting potential therapeutic applications in various disorders. []
Relevance: Despite structural differences, the shared focus on modulating serotonin receptors, and the presence of a pyrrolidine ring in these derivatives similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, hints at a potential overlap in their pharmacological profiles, particularly regarding interactions with the nervous system. []
Compound Description: 35b is a potent and selective JNK3 inhibitor that demonstrates neuroprotective effects against amyloid β-induced neurotoxicity in primary rat neurons. []
Relevance: While structurally distinct, the presence of a piperidine ring in 35b, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, suggests a potential for shared pharmacological properties or interactions with biological targets. []
Compound Description: These compounds are designed as potential anti-Alzheimer's agents and show promising activity in behavioral and biochemical assays. []
Relevance: While structurally distinct, the focus on anti-Alzheimer's activity and the presence of a pyrrolidine ring in some of these derivatives, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, suggests a potential overlap in their pharmacological profiles or a possible avenue for exploring the latter's activity in models of neurodegenerative diseases. []
Compound Description: 3,4-Pr-PipVP is a new synthetic cathinone (SCat) with low potency as a monoamine transporter blocker. Its primary metabolites involve modifications to the carbonyl group and the propylene bridge. []
Relevance: The presence of the piperidin-1-yl)pentan-1-one moiety in 3,4-Pr-PipVP, compared to the (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone structure, suggests that these compounds might share some metabolic pathways or exhibit similar pharmacological effects related to their interactions with monoamine transporters. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.